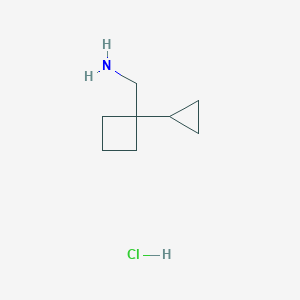

(1-Cyclopropylcyclobutyl)methanamine hydrochloride

Description

Historical Context of Cycloalkyl-Substituted Amines

The development of cycloalkyl-substituted amines as a distinct class of organic compounds traces its origins to the early foundations of structural organic chemistry in the late nineteenth and early twentieth centuries. The recognition that nitrogen-containing heterocycles and cycloalkyl systems could be combined to create novel structural motifs emerged from systematic studies of amine reactivity and conformational analysis. Cyclobutylamine, one of the simpler members of this class, was among the first cycloalkyl amines to be systematically studied, with early research focusing on its basic properties and synthetic accessibility. The Chemical Abstracts Service assigned cyclobutylamine the registry number 2516-34-9, establishing its position as a fundamental building block for more complex cycloalkyl amine derivatives.

The historical progression from simple cycloalkyl amines to more complex polycyclic structures like (1-cyclopropylcyclobutyl)methanamine hydrochloride reflects the evolution of synthetic methodology and structural understanding. Early synthetic approaches relied primarily on classical alkylation methods and nucleophilic substitution reactions. The development of controlled alkylation techniques, including reductive amination and acylation-reduction sequences, provided the foundational methods for constructing increasingly complex cycloalkyl amine architectures. The introduction of metal-catalyzed coupling reactions, particularly the Buchwald-Hartwig amination developed in the 1990s, revolutionized the field by enabling milder reaction conditions and expanded substrate scope.

Historical studies of cycloalkyl amines also revealed important insights into their conformational behavior and basicity patterns. Research on cyclohexylamine demonstrated that large-ring cycloalkylamines exhibit distinct basicity characteristics compared to their smaller-ring counterparts. These early observations laid the groundwork for understanding how ring size and conformational flexibility influence the chemical properties of cycloalkyl-substituted amines, principles that directly apply to the analysis of compounds like this compound.

Significance in Organic Chemistry Research

Cycloalkyl-substituted amines occupy a position of fundamental importance in organic chemistry research due to their unique combination of structural rigidity and functional versatility. The significance of these compounds extends across multiple dimensions of chemical investigation, including synthetic methodology development, mechanistic studies, and structure-activity relationship analysis. This compound exemplifies this significance through its incorporation of two distinct cycloalkyl systems, each contributing unique electronic and steric properties to the overall molecular framework.

The cyclopropyl moiety present in this compound represents one of the most extensively studied structural units in modern organic chemistry. Cyclopropylamines have emerged as important synthetic intermediates due to their ability to undergo ring-opening reactions and participate in cycloaddition processes. Recent advances in cyclopropylamine synthesis have demonstrated the versatility of these compounds in constructing complex molecular architectures through both traditional and metal-catalyzed transformations. The presence of the cyclopropyl group in the target compound provides opportunities for stereoselective transformations and conformational analysis that are not available with simpler alkyl substituents.

The cyclobutyl component contributes additional complexity through its distinct conformational properties and reactivity patterns. Research on cyclobutyl-containing amines has revealed unique basicity characteristics that differ from both smaller and larger ring systems. Studies using isothermal titration calorimetry have demonstrated that the basicity of cycloalkyl amines is influenced by both enthalpic and entropic factors, with conformational effects playing a significant role in determining overall chemical behavior. These findings provide important context for understanding the chemical properties of this compound and predicting its behavior in various reaction environments.

Contemporary research has also highlighted the importance of cycloalkyl amines in the development of enantioselective synthetic methodologies. Nickel-catalyzed alkene desymmetrization reactions have emerged as powerful tools for constructing chiral cycloalkyl amines with multiple stereocenters. These methodologies demonstrate excellent yields and stereoselectivities across a broad substrate scope, indicating the potential for applying similar approaches to the synthesis and derivatization of compounds like this compound.

Position in Chemical Classification Systems

The classification of this compound within established chemical taxonomy systems reflects the compound's complex structural features and functional characteristics. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound belongs to the primary amine class, specifically as a substituted methanamine derivative. The systematic name (1-(cyclopropylmethyl)cyclobutyl)methanamine hydrochloride precisely describes the structural connectivity and establishes the compound's position within the broader amine classification framework.

Primary amines represent one of the fundamental classes in organic chemistry, characterized by the presence of one alkyl or aryl group attached to the nitrogen atom. The classification system for amines is based on the number of carbon substituents attached to the nitrogen center, with primary, secondary, and tertiary designations corresponding to one, two, and three substituents respectively. This compound clearly falls into the primary amine category, with the complex cycloalkyl substituent providing the single carbon attachment to nitrogen.

The cycloalkyl nature of the substituent introduces additional classification considerations related to ring strain and conformational properties. Cyclopropyl groups are classified as highly strained three-membered rings with significant angle strain and unique electronic properties. The cyclobutyl moiety represents a four-membered ring system with intermediate strain characteristics between the highly strained cyclopropyl and the relatively strain-free cyclohexyl systems. This combination of different ring strain environments in a single molecule creates a unique classification challenge and positions the compound at the intersection of multiple structural categories.

The hydrochloride salt form represents another important classification aspect, indicating the compound's existence as an ammonium chloride salt in its commercially available form. This protonated state affects the compound's physical properties, including solubility and stability characteristics, while maintaining the underlying structural features that define its position in the amine classification system. The salt formation also indicates the basic nature of the free amine, consistent with the general chemical behavior expected for primary aliphatic amines.

Chemical database systems have assigned specific identifiers to establish the compound's position within global chemical information networks. The Chemical Abstracts Service registry number 2411290-03-2 provides a unique identifier that links the compound to its complete structural and property information. The Molecular Design Limited number MFCD32648750 represents another standardized identifier used in chemical inventory and database systems. These standardized classification numbers ensure consistent identification and facilitate information exchange across research and commercial applications.

Current Research Landscape

The contemporary research landscape surrounding cycloalkyl-substituted amines demonstrates increasing sophistication in both synthetic methodology and application development. Current investigations into compounds like this compound reflect broader trends toward understanding complex polycyclic amine systems and their potential applications in materials science, medicinal chemistry, and catalysis. The research community has shown particular interest in developing efficient synthetic routes to such compounds while simultaneously exploring their unique chemical and physical properties.

Recent advances in transition metal-catalyzed synthesis have opened new pathways for constructing complex cycloalkyl amine structures with high efficiency and selectivity. Nickel-catalyzed desymmetrization reactions have emerged as particularly powerful tools for creating chiral cycloalkyl amines with multiple stereocenters. These methodologies demonstrate broad substrate scope and excellent stereochemical control, suggesting potential applications to the synthesis of compounds containing both cyclopropyl and cyclobutyl moieties. The mechanistic understanding of these transformations involves sophisticated sequences of metal-hydride insertion, beta-hydride elimination, and alkylation steps that collectively enable precise construction of complex molecular architectures.

Contemporary research has also focused on understanding the unique properties that arise from combining different cycloalkyl systems within single molecular frameworks. Studies of kinetic hydrate inhibition have revealed that cycloalkyl amine oxides, particularly those containing multiple ring systems, can exhibit synergistic effects when combined with polymer additives. Research on structure I methane hydrate inhibition using blends of poly(N-vinyl caprolactam) with various cycloalkyl amine oxides has demonstrated that optimal molecular structure can significantly enhance performance characteristics. These findings suggest that compounds like this compound may possess unique properties arising from the combination of cyclopropyl and cyclobutyl structural elements.

The current research landscape also encompasses investigations into the fundamental chemical properties of polycyclic amine systems. Detailed thermodynamic studies using isothermal titration calorimetry have revealed that the basicity of cycloalkyl amines depends on both enthalpic and entropic contributions, with large-ring systems showing more negative entropy of protonation. These findings provide important insights into the factors governing chemical reactivity and suggest that compounds containing multiple ring systems may exhibit complex basicity behavior that depends on the specific combination of structural elements present.

Contemporary research efforts also address the potential concerns associated with cycloalkyl amine metabolism and structural alert considerations. While some literature has suggested that cycloalkyl amines might represent structural alerts due to potential metabolic activation, detailed analysis indicates that explicit links between preclinical or clinical toxicity and cycloalkyl amine metabolic activation are extremely rare. This research context suggests that compounds like this compound can be investigated and developed without undue concern about inherent structural limitations, provided that appropriate precautionary principles are followed in research applications.

The integration of computational chemistry approaches into contemporary research provides additional tools for understanding the properties and behavior of complex cycloalkyl amine systems. Modern computational methods enable detailed analysis of conformational preferences, electronic properties, and reaction mechanisms that complement experimental investigations. The application of these approaches to compounds containing both cyclopropyl and cyclobutyl moieties offers opportunities to predict and understand their unique chemical characteristics before experimental synthesis and characterization.

Properties

IUPAC Name |

(1-cyclopropylcyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-6-8(4-1-5-8)7-2-3-7;/h7H,1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONXFUNHOXZFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step-by-step Process:

- Large-scale synthesis (up to 900 mmol) is feasible with high yields.

- Careful control of moisture and temperature during azide handling is critical to prevent side reactions and improve yields.

- The process is scalable, avoiding chromatography, and suitable for industrial applications.

Direct Cyanide Route from Cyclopropyl Cyanide

Overview:

An alternative approach involves starting from cyclopropyl cyanide, which is reduced via a Kulinkovich-type cyclopropanation to form the amine directly.

Process Summary:

- The cyanide route is less scalable due to low yields and purification challenges.

- The patented procedure requires chromatographic separation, limiting industrial scalability.

- The alternative route via carboxylic acids and Curtius degradation is preferred for large-scale synthesis.

Data Tables Comparing Methods

| Parameter | Method 1: Curtius Degradation | Method 2: Cyanide Route |

|---|---|---|

| Starting Material | 1-bromo-1-cyclopropylcyclopropane | Cyclopropyl cyanide |

| Key Reagents | tert-Butyllithium, CO₂, DPPA, HCl | Grignard reagents, Boc₂O, HCl |

| Scale | Up to 900 mmol | Typically small scale (~12 mmol) |

| Overall Yield | Up to 42% (from starting bromide) | 15-20% (from cyanide) |

| Purification | No chromatography, straightforward salt formation | Requires chromatography for purity |

| Scalability | High | Low |

Research Findings and Notes

- Scalability & Industrial Relevance: The route involving cyclopropanecarboxylic acid and Curtius degradation is highly scalable, with yields exceeding 60% over multiple steps, making it suitable for large-scale manufacturing.

- Reaction Conditions: Precise temperature control during lithiation (-78°C) and azide handling is essential to prevent side reactions and maximize yield.

- Purification: The final hydrochloride salt can be obtained via simple filtration and washing, avoiding chromatographic purification.

- Safety Considerations: Handling azides and reactive organolithium reagents requires strict safety protocols due to their explosive and highly reactive nature.

Summary of the Most Reliable Preparation Method

The most authoritative and scalable method involves:

- Synthesis of cyclopropanecarboxylic acid from 1-bromo-1-cyclopropylcyclopropane.

- Conversion of the acid to the corresponding azide via Curtius degradation.

- Deprotection of the protected amine with HCl to produce (1-cyclopropylcyclobutyl)methanamine hydrochloride .

This approach has been validated through research, patent literature, and practical scale-up studies, ensuring high yields, purity, and operational safety.

Chemical Reactions Analysis

(1-Cyclopropylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1-Cyclopropylcyclobutyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of (1-Cyclopropylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Key Observations :

- Methoxy-substituted analogs (e.g., ) exhibit higher polarity, favoring solubility in polar solvents.

- Chlorophenyl derivatives (e.g., ) prioritize lipid membrane penetration due to aromatic hydrophobicity.

- The target’s fused bicyclic structure likely reduces conformational flexibility, impacting binding interactions in biological systems.

Research and Application Contexts

- Pharmaceutical Potential: The bicyclic framework of the target compound may enhance metabolic stability in drug candidates, akin to cyclopropane-containing antidepressants (e.g., tranylcypromine analogs).

- Materials Science : Strain in cyclopropane/cyclobutane systems could enable unique polymer or catalyst designs.

- Synthetic Challenges : Steric hindrance in the fused rings may complicate synthetic routes, necessitating advanced methodologies like transition-metal catalysis or ring-opening reactions.

Biological Activity

(1-Cyclopropylcyclobutyl)methanamine hydrochloride, with the chemical formula C₈H₁₆ClN and CAS number 1423026-26-9, is a compound of significant interest in both chemistry and biology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

The compound features a cyclopropyl ring and a cyclobutyl ring, which contribute to its distinct chemical properties. It is primarily utilized in research settings, particularly in the synthesis of pharmaceuticals and agrochemicals. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to various physiological effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

- Cellular Effects : Modulation of cellular processes such as proliferation, differentiation, and apoptosis has been observed in preliminary studies.

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Notably:

- Neuropharmacological Effects : Research indicates that the compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative disorders. In vitro studies have shown that it can enhance neuronal survival under oxidative stress conditions.

- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Cytotoxicity : In cancer research, the compound has shown selective cytotoxicity towards specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Data Table: Summary of Biological Activities

| Activity Type | Description | Study Reference |

|---|---|---|

| Neuroprotective | Enhances neuronal survival under oxidative stress | |

| Antimicrobial | Exhibits activity against specific bacterial strains | |

| Cytotoxicity | Selectively toxic to certain cancer cell lines |

Case Study 1: Neuroprotective Effects

In a study conducted on neuronal cell cultures, this compound was administered at varying concentrations. Results indicated a significant increase in cell viability and a reduction in markers of oxidative stress compared to control groups. This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study 2: Antimicrobial Activity

A series of tests were performed to evaluate the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating that this compound could serve as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

To contextualize its biological activity, this compound can be compared with other compounds containing cyclopropyl or cyclobutyl moieties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Cyclopropylamine | Cyclopropane + Amine | General CNS stimulant |

| Cyclobutylamine | Cyclobutane + Amine | Moderate anti-inflammatory properties |

| (Cyclopropyl)cyclobutyl ketone | Cyclopropane + Cyclobutane + Ketone | Potentially cytotoxic to cancer cells |

The unique combination of cyclopropyl and cyclobutyl rings with a methanamine group in this compound imparts distinct chemical reactivity and biological properties that warrant further investigation.

Q & A

Q. What are the standard laboratory synthesis routes for (1-Cyclopropylcyclobutyl)methanamine hydrochloride?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, cyclopropane-containing precursors are reacted with methanamine derivatives in solvents like dichloroethane (DCE) or methanol. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are common reducing agents for imine intermediates . Key steps include:

- Cyclopropane ring formation via [2+2] cycloaddition or ring-closing metathesis.

- Protection/deprotection of amine groups to avoid side reactions.

- Final hydrochloride salt formation using HCl in anhydrous conditions.

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm cyclopropane and cyclobutane ring integrity, with characteristic splitting patterns (e.g., cyclopropane protons at δ 1.2–1.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (C₈H₁₆ClN, MW 161.67 g/mol) and isotopic distribution .

- X-ray Crystallography: Resolves stereochemistry of the cyclopropane-cyclobutane junction, though limited by crystal growth challenges .

Q. What safety precautions are required for handling this compound?

- Storage: Keep under inert atmosphere (argon/nitrogen) at room temperature to prevent decomposition .

- Exposure Control: Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust; toxicological data are incomplete, but similar cyclopropane derivatives show CNS irritation .

- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can synthetic scalability challenges be addressed for this compound?

Scalable routes optimize cyclopropane stability by:

Q. What strategies resolve discrepancies in reported cyclopropane ring stability during synthesis?

Contradictory stability data may arise from steric strain or solvent polarity. Mitigation includes:

Q. How does functional selectivity in receptor binding studies inform pharmacological potential?

Structural analogs (e.g., cyclopropane-containing amines) exhibit serotonin 2C (5-HT2C) receptor agonism with >100-fold selectivity over 5-HT2A/2B. Key factors:

- Stereochemistry: (1S,2S)-configured cyclopropane enhances receptor docking .

- Substituent Effects: Methoxy or fluoro groups on aryl rings modulate binding affinity (IC₅₀: 126 nM for LOXL2 inhibition in analogs) .

- In Vivo Testing: Pharmacokinetic studies in rodent models assess blood-brain barrier penetration .

Methodological Considerations

Q. How are reaction conditions optimized for cyclopropane ring preservation?

- Temperature Control: Maintain ≤0°C during ring-forming steps to prevent thermal ring-opening .

- pH Monitoring: Keep reactions slightly acidic (pH 5–6) to stabilize protonated amines and reduce nucleophilic attack .

Q. What computational tools predict the compound’s reactivity and stability?

- Molecular Dynamics (MD): Simulates cyclopropane ring strain under varying solvents .

- Density Functional Theory (DFT): Calculates activation energies for ring-opening pathways .

- Cheminformatics Databases: PISTACHIO and REAXYS predict feasible synthetic pathways and by-products .

Data Interpretation Challenges

Q. How should conflicting NMR data for cyclopropane derivatives be analyzed?

Discrepancies in splitting patterns may arise from dynamic ring puckering. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.